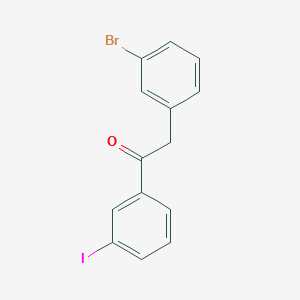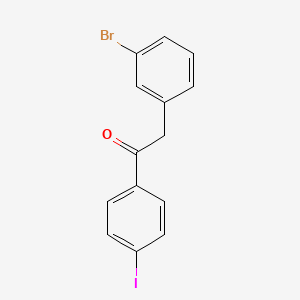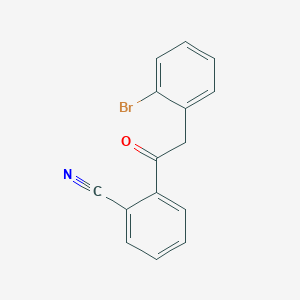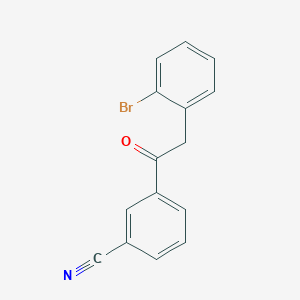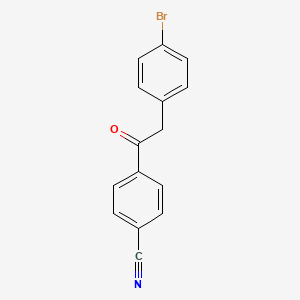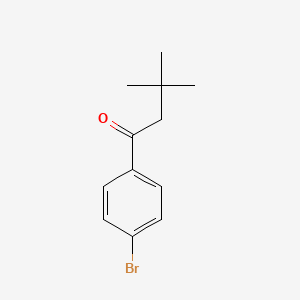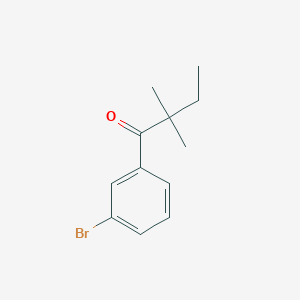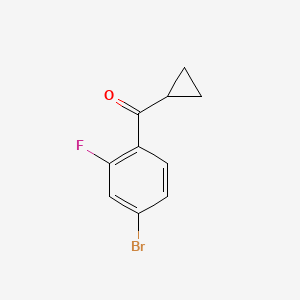![molecular formula C21H22BrNO3 B1293330 3-Bromo-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone CAS No. 898761-69-8](/img/structure/B1293330.png)
3-Bromo-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of brominated compounds with potential antioxidant properties has been explored in various studies. One such compound is (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives, which were synthesized through bromination and demethylation processes . Similarly, the oxidative spiro-bromocyclization of N-arylpropiolamide mediated by ZnBr2 has been used to synthesize 3-bromo-1-azaspiro[4.5]deca-3,6,9-triene-2,8-dione, demonstrating high efficiency and excellent tolerance of functional groups . Additionally, the construction of mononitrogen heterocycles combining 1-azaspiro[4.n]alkene and 3-benzazocine fragments has been achieved through intramolecular eight-membered Heck cyclization, yielding pentacyclic compounds .
Molecular Structure Analysis
The molecular structures of the synthesized compounds feature complex arrangements, such as the presence of multiple phenolic rings and hydroxyl groups, which contribute to their potent antioxidant activities . The 1-azaspiro[4.5]deca-3,6,9-triene-2,8-dione structure obtained from oxidative spiro-bromocyclization is another example of the intricate molecular architecture that can be achieved through synthetic chemistry . The pentacyclic compounds resulting from the Heck cyclization process further illustrate the diversity of molecular frameworks that can be constructed, including the 1-azaspiro[4.n]alkene fragment and a new eight-membered 3-benzazocine ring .
Chemical Reactions Analysis
The chemical reactions employed in the synthesis of these compounds involve bromination, demethylation, oxidative spiro-bromocyclization, and Heck cyclization. These reactions are crucial for introducing bromine atoms and forming the desired molecular structures. The bromination reaction, in particular, is a common step in the synthesis of bromophenols, which are known for their effective antioxidant power . The oxidative spiro-bromocyclization reaction proceeds efficiently at room temperature and is a testament to the versatility of ZnBr2 as a mediator . The Heck cyclization reaction is noteworthy for its ability to form complex pentacyclic structures with high yields .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds, particularly their antioxidant activities, have been evaluated through various assays. The radical scavenging activities of the bromophenols were determined using ABTS, DPPH, DMPD, and superoxide anion radical assays. The total reducing power was examined through Fe3+-Fe2+ transformation, FRAP, and CUPRAC assays, along with ferrous ions (Fe2+) chelating activities . These studies have shown that the synthesized bromophenols possess effective antioxidant power, with phenol 5 being the most potent antioxidant and radical scavenger among the new compounds .
Eigenschaften
IUPAC Name |
(3-bromophenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrNO3/c22-19-6-2-5-18(14-19)20(24)17-4-1-3-16(13-17)15-23-9-7-21(8-10-23)25-11-12-26-21/h1-6,13-14H,7-12,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFKVWCEHOUUPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=CC(=CC=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643307 |
Source


|
| Record name | (3-Bromophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone | |
CAS RN |
898761-69-8 |
Source


|
| Record name | (3-Bromophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


